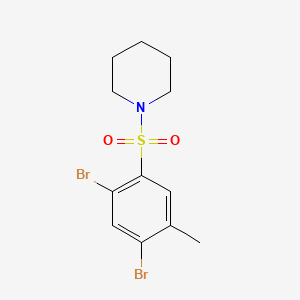
2-Propenoic acid polymer with N-(1,1-dimethyl-3-oxobutyl)-2-propenamide, N,N/'-methylenebis-[2-prope
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid polymer with N-(1,1-dimethyl-3-oxobutyl)-2-propenamide, N,N/'-methylenebis-[2-prope] is a complex polymer that belongs to the family of acrylate polymers. These polymers are known for their diverse properties, including super-absorbency, transparency, flexibility, toughness, and hardness . This particular polymer is synthesized from monomers that contain vinyl groups, which are double-bonded carbon atoms directly attached to the carbonyl carbon of the ester group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid polymer with N-(1,1-dimethyl-3-oxobutyl)-2-propenamide, N,N/'-methylenebis-[2-prope] typically involves free radical polymerization. This process is initiated by compounds such as benzoyl peroxide at elevated temperatures (around 70°C) . The polymerization occurs in solvents like dimethylformamide, which helps in controlling the reaction conditions and the molecular weight of the resulting polymer .
Industrial Production Methods
Industrial production of this polymer involves large-scale free radical polymerization reactors where the monomers are mixed with initiators and solvents under controlled conditions. The reaction is carefully monitored to ensure the desired molecular weight and properties of the polymer are achieved .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The polymer can undergo oxidation reactions, especially at the vinyl groups, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The polymer can also undergo substitution reactions, particularly at the vinyl groups, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-Propenoic acid polymer with N-(1,1-dimethyl-3-oxobutyl)-2-propenamide, N,N/'-methylenebis-[2-prope] has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which this polymer exerts its effects is primarily through its ability to form strong covalent bonds with various substrates. The vinyl groups in the polymer can undergo polymerization, leading to the formation of long polymer chains with high molecular weight . These chains can interact with other molecules through hydrogen bonding, van der Waals forces, and covalent bonding, providing the polymer with its unique properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyacrylic acid: Another acrylate polymer with similar properties but different applications.
Polymethyl methacrylate: Known for its transparency and used in applications like optical lenses and displays.
Polyvinyl acetate: Used in adhesives and coatings, but lacks the flexibility and toughness of 2-Propenoic acid polymer.
Uniqueness
2-Propenoic acid polymer with N-(1,1-dimethyl-3-oxobutyl)-2-propenamide, N,N/'-methylenebis-[2-prope] is unique due to its combination of flexibility, toughness, and biocompatibility. These properties make it suitable for a wide range of applications, from medical devices to industrial coatings .
Propriétés
Numéro CAS |
185434-83-7 |
|---|---|
Formule moléculaire |
C5H4F2N2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(4-chloro-3-ethoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1171325.png)


